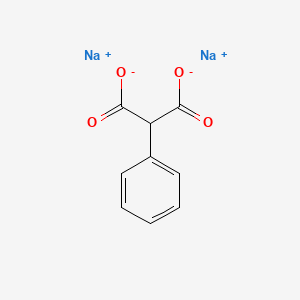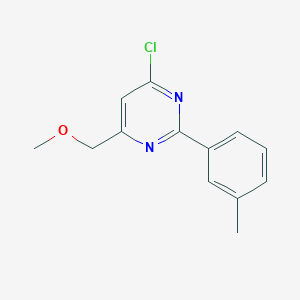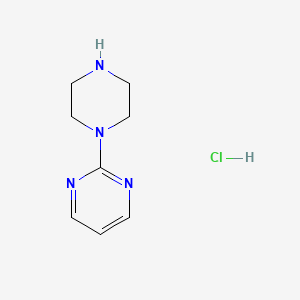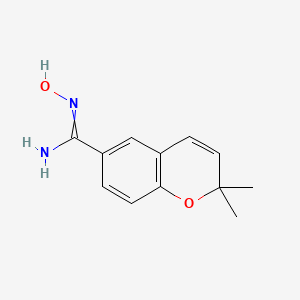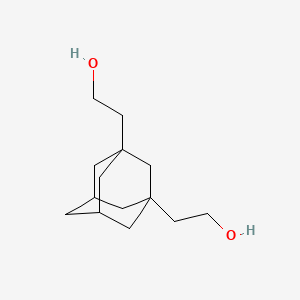
4-(3'-Pyridyl)phenylacetic acid
Übersicht
Beschreibung
- 4-(3’-Pyridyl)phenylacetic acid is an organic compound with the empirical formula C13H11NO2 . It contains a phenyl functional group and a carboxylic acid functional group.
- It is a white solid with a disagreeable odor.
- Notably, it is used in the illicit production of phenylacetone, which is further used in the manufacture of substituted amphetamines.
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound. However, it likely involves reactions between appropriate precursors.
Molecular Structure Analysis
- The molecular formula is C13H11NO2 .
- The SMILES string representation is OC(=O)Cc1ccc(cc1)-c2cccnc2 .
- The InChI key is ROODCPVYMCCLGD-UHFFFAOYSA-N .
Chemical Reactions Analysis
- No specific reactions were found for this compound in the literature.
Physical And Chemical Properties Analysis
- Melting Point : Not available.
- Solubility : Insoluble in water.
- Toxicity : Acute oral toxicity (LD50) in mice is 2250 mg/kg.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and study of derivatives related to 4-(3'-Pyridyl)phenylacetic acid have been explored for their potential in producing biologically active compounds and as precursors for further chemical transformations. For instance, N-acylated derivatives of phenylacetic acid amide were synthesized to investigate the influence of different acylating agents on product yields. These compounds have shown interest due to their biological activities and potential as starting materials for preparing pyrimidin-4(1)-one derivatives (Anenko et al., 2020).
Metal Complexation for Structural and Electronic Properties
The complexation of 4-substituted phenyl arms, including the pyridyl moiety, with metals has been extensively studied for their structural and electronic properties. Tricarbonylrhenium complexes with 2-pyridyl-1,2,3-triazole ligands bearing a 4-substituted phenyl arm were synthesized and characterized. These complexes displayed significant influences on both the ligands and their corresponding metal complexes' geometry, demonstrating the role of the pendant arm in affecting the photophysical properties of these compounds (Wolff et al., 2013).
Bioorthogonal Chemistry for Antitumour Applications
The application of bioorthogonal chemistry in antitumor therapy has been explored using derivatives related to 4-(3'-Pyridyl)phenylacetic acid. A bioorthogonal chemical system capable of controlled release of drugs within tumour cells in mice was developed. This system utilized a cancer-imaging probe to selectively release an active compound into tumor cells, demonstrating a robust antitumor immune response (Wang et al., 2020).
Supramolecular Chemistry and Photoluminescence
Supramolecular complexes involving derivatives of phenylacetic acid, including those with pyridyl groups, have been synthesized and characterized for their crystal structures and photoluminescent properties. Such studies highlight the diversity of coordination motifs and the influence of metal centers and counter anions on the structures and photophysical behaviors of these complexes (Guo et al., 2013).
Organelle Specificity in Cellular Imaging
The modification of ligands related to 4-(3'-Pyridyl)phenylacetic acid for cellular imaging applications has shown that such compounds can achieve organelle specificity. By manipulating functional groups, researchers have developed complexes that can selectively label lipid droplets within cells, demonstrating the potential for specific imaging applications and the study of cellular functions (Bader et al., 2014).
Safety And Hazards
- Causes serious eye irritation.
- Wear eye protection when handling.
- Always follow safety guidelines and precautions.
Zukünftige Richtungen
- Research on the synthesis, reactivity, and potential applications of this compound could provide valuable insights for drug development or other fields.
Eigenschaften
IUPAC Name |
2-(4-pyridin-3-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROODCPVYMCCLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375194 | |
| Record name | 4-(3'-Pyridyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3'-Pyridyl)phenylacetic acid | |
CAS RN |
51061-71-3 | |
| Record name | 4-(3'-Pyridyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51061-71-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










